![molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7](/img/structure/B1524611.png)
6-Bromo-4-methylquinazoline
Overview
Description
6-Bromo-4-methylquinazoline is a chemical compound with the molecular formula C9H7BrN2 . It is used in scientific research and development .
Synthesis Analysis
The synthesis of 6-Bromo-4-methylquinazoline involves the reaction of 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate . Another method involves the reaction of aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methylquinazoline consists of a quinazoline core, which is a heterocyclic compound containing two nitrogen atoms. The compound also contains a bromine atom and a methyl group .Chemical Reactions Analysis
Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various reactions such as nucleophilic substitution, condensation, and aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-methylquinazoline include its molecular weight, boiling point, and structure .Scientific Research Applications
Synthesis and Pharmaceutical Applications
6-Bromo-4-methylquinazoline and its derivatives have been extensively researched for their pharmaceutical applications, particularly in cancer treatment and analgesic properties. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in colon and rectal cancer treatment drugs, showcases the compound's relevance in oncology (He Zheng-you, 2010). Additionally, the synthesis of certain derivatives has revealed significant analgesic and anti-inflammatory activities, as well as antihelmintic properties when tested against specific organisms (S. Sahu et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives of 6-Bromo-4-methylquinazoline have shown promise in antimicrobial applications. For instance, certain synthesized Schiff bases of this compound exhibited antimicrobial properties, providing a potential avenue for developing new treatments against resistant strains of bacteria and fungi (Mudassar A. Sayyed et al., 2006).
Anticancer Properties
The compound has been utilized in the synthesis of various derivatives with noted anticancer properties. For example, a study on the synthesis of 6-Bromo quinazolinone derivatives highlighted their pharmacological importance, including anti-inflammatory, analgesic, and antibacterial activities (Ch. Rajveer et al., 2010). Moreover, the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-Bromo-4-methylquinazoline, indicated potent apoptotic induction and high efficacy in cancer models, alongside excellent blood-brain barrier penetration (N. Sirisoma et al., 2009).
Hypotensive and Cardiovascular Applications
Some derivatives of 6-Bromo-4-methylquinazoline have been evaluated for their hypotensive activity, showcasing potential applications in cardiovascular diseases. A study on substituted quinazolinones demonstrated their ability to lower blood pressure, with specific compounds exhibiting significant hypotensive effects (Ashok Kumar et al., 2003).
Mechanism of Action
While the specific mechanism of action for 6-Bromo-4-methylquinazoline is not mentioned in the retrieved papers, quinazoline derivatives are known for their wide range of biological activities. They have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONPSNFIBNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699616 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylquinazoline | |
CAS RN |
69674-27-7 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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